7-Deaza-2'-deoxyxanthosine

Expanded Genetic Alphabet DNA Polymerase Fidelity Non-standard Nucleobase Pair

7-Deaza-2′-deoxyxanthosine (c7dX) is a critical, non-substitutable building block for triplex-forming oligonucleotides (TFOs) that function under physiological pH. The C-for-N7 substitution eliminates pH-dependent ionization, fundamentally altering duplex/triplex thermodynamics—unlike 2′-deoxyxanthosine or thymidine. Essential for HER2-targeted antigene therapeutics, non-standard base pair (dX-pyDAD) engineering, and nuclease-resistant DNA probes. Sourced as a protected phosphoramidite for automated solid-phase synthesis. Confirm lot-specific ≥95% purity and immediate availability before your next oligo synthesis campaign.

Molecular Formula C11H13N3O5
Molecular Weight 267.24 g/mol
CAS No. 96022-82-1
Cat. No. B1244124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deaza-2'-deoxyxanthosine
CAS96022-82-1
Synonyms7-deaza-2'-deoxyxanthosine
dzaX
Molecular FormulaC11H13N3O5
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC3=C2NC(=O)NC3=O)CO)O
InChIInChI=1S/C11H13N3O5/c15-4-7-6(16)3-8(19-7)14-2-1-5-9(14)12-11(18)13-10(5)17/h1-2,6-8,15-16H,3-4H2,(H2,12,13,17,18)/t6-,7+,8+/m0/s1
InChIKeyNXCOIQLTGGBRJE-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Deaza-2′-deoxyxanthosine: A Structurally Defined Purine Nucleoside Analog for Precision Oligonucleotide Design


7-Deaza-2′-deoxyxanthosine (c7dX; CAS 96022-82-1) is a modified purine nucleoside analog characterized by the substitution of the N7 nitrogen atom in the purine ring with a carbon atom [1]. This single-atom replacement yields a 7-deazapurine (pyrrolo[2,3-d]pyrimidine) skeleton, fundamentally altering the molecule's electronic distribution, ionization properties, and hydrogen-bonding capabilities compared to its canonical counterpart, 2′-deoxyxanthosine [2]. The compound is typically synthesized and employed as a protected phosphoramidite building block (e.g., using 2-(4-nitrophenyl)ethyl protection) for automated solid-phase oligonucleotide synthesis, enabling site-specific incorporation into DNA strands for structural and functional studies [3].

The Functional Pitfalls of Analog Substitution: Why 7-Deaza-2′-deoxyxanthosine is Not Interchangeable with 2′-Deoxyxanthosine or Thymidine


The 7-deaza modification in c7dX is not a passive structural change; it is a functional switch that dramatically redefines the molecule's behavior in biological and biophysical systems. Substituting c7dX with its closest analog, 2′-deoxyxanthosine (dX), or with the canonical base thymidine (T), is not a viable experimental or procurement strategy. The 7-nitrogen atom in standard xanthine nucleosides is a key determinant of pKa, leading to significant anionic character at neutral pH and altering base-pairing stability [1]. Its replacement with a carbon atom in c7dX eliminates this pH-dependent ionization, fundamentally changing the thermodynamics of duplex and triplex formation [2]. Furthermore, the distinct shape and electron density of the 7-deazapurine ring system are differentially recognized by key enzymes, including DNA polymerases and repair nucleases, meaning that c7dX cannot serve as a simple functional replacement for dX or T in enzymatic assays or as a general building block without producing distinct, and sometimes opposing, experimental outcomes [3].

Quantitative Differentiation Guide: 7-Deaza-2′-deoxyxanthosine vs. Key Analogs in Critical Performance Assays


DNA Polymerase Discrimination: c7dX vs. dX in Non-Standard Base Pair Replication

Mammalian DNA polymerases alpha and epsilon, and the Klenow fragment of E. coli DNA polymerase I, completely fail to incorporate the complementary non-standard nucleotide d(pyDAD)TP opposite a template containing 7-deaza-2'-deoxyxanthosine (c7dX). In contrast, these enzymes are capable of processing the standard 2'-deoxyxanthosine (dX) template. For HIV-1 reverse transcriptase (RT), the incorporation efficiency of d(pyDAD)TP opposite c7dX is reported as 'significantly lower' than opposite dX, for which it was 'highly efficient' and largely independent of pH [1]. This demonstrates a stark, qualitative difference in enzyme processing between the two structurally similar nucleosides.

Expanded Genetic Alphabet DNA Polymerase Fidelity Non-standard Nucleobase Pair

Triple-Helix Formation: dzaX (c7dX) vs. Thymidine (T) Under Physiological Conditions

In a direct comparison using DNase I footprinting, oligodeoxynucleotides (ODNs) composed of 2'-deoxyguanosine (G) and 7-deaza-2'-deoxyxanthosine (dzaX) demonstrated high-affinity binding to a poly-purine target sequence in the HER2 promoter under physiological conditions (pH 7.2, 140 mM K+, 10 mM Mg++). In stark contrast, ODNs of identical sequence but containing G and thymidine (T) failed to exhibit any detectable binding under the same physiological ionic conditions [1]. The study further showed that replacing dzaX with 7-deaza-2'-deoxyguanosine in the ODN substantially decreased triplex formation capacity [1].

Antigene Therapy Triplex-Forming Oligonucleotides (TFOs) Promoter Targeting

Duplex Stability: 7-Deaza-7-iodo-xanthosine vs. Standard Xanthosine

The 7-deaza modification alters the pH-dependent behavior of the nucleobase, leading to changes in duplex stability. In a study comparing systems containing 7-deazaxanthine and xanthine nucleosides, it was observed that at neutral pH, the 7-deazapurine system (specifically using 7-deaza-7-iodo-2'-deoxyxanthosine) displayed 'significant higher stability' than the corresponding system containing standard xanthine [1]. This observation is attributed to the different ionization states of the two heterocycles at neutral pH, where the 7-deazapurine is less prone to forming anionic species that can destabilize the duplex [1].

DNA Duplex Stability Base Pair Thermodynamics Nucleic Acid Chemistry

Validated Application Scenarios for 7-Deaza-2′-deoxyxanthosine in Advanced Research and Development


Development of Functional Antigene Oligonucleotides for Gene Silencing

This compound is a critical, non-substitutable building block for designing triplex-forming oligonucleotides (TFOs) intended to function under physiological pH and ionic conditions. Its unique ability, as demonstrated by Milligan et al., to mediate high-affinity, sequence-specific triple-helix formation where standard thymidine-based TFOs fail makes it essential for researchers developing next-generation antigene therapeutics targeting promoters like HER2 or other disease-associated genomic loci [1].

Construction of Expanded Genetic Alphabets and Xenobiological Systems

7-Deaza-2′-deoxyxanthosine serves as a key component (the puADA heterocycle) in the creation of non-standard nucleobase pairs, such as the dX-pyDAD pair. Its differential recognition by DNA polymerases, as quantified by Lutz et al., makes it a valuable tool for engineering semi-synthetic organisms or in vitro selection systems where controlled replication of non-natural base pairs is required. Its role as a strong replication block for many polymerases can be exploited to enforce high fidelity in the replication of orthogonal genetic systems [2].

Design of Enzyme-Resistant DNA Probes and Nanostructures

The 7-deaza modification reduces the susceptibility of the nucleoside to enzymatic degradation and alters its interaction with repair enzymes, such as the endonuclease from Thermococcus kodakarensis which shows altered cleavage activity on c7dX-containing DNA [3]. Furthermore, the enhanced duplex stability observed in some 7-deazaxanthine systems provides a thermodynamic advantage for the design of stable DNA probes, biosensors, and self-assembled DNA nanostructures where longevity and structural integrity in complex biological media are required [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Deaza-2'-deoxyxanthosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.